holmium;oxalic acid;hydrate

Description

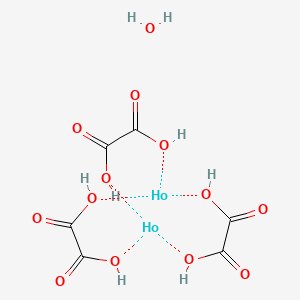

Holmium(III) oxalate hydrate, with the general formula $ \text{Ho}2(\text{C}2\text{O}4)3 \cdot x\text{H}2\text{O} $, is a rare earth oxalate compound primarily used in materials science and industrial catalysis. Its structure consists of holmium ions ($ \text{Ho}^{3+} $) coordinated to oxalate ($ \text{C}2\text{O}_4^{2-} $) ligands and water molecules. Common hydration states include decahydrate ($ x = 10 $) and heptahydrate ($ x = 7 $) forms, with molecular weights ranging from 774.07 g/mol (decahydrate) to lower values for less hydrated forms .

Properties

Molecular Formula |

C6H8Ho2O13 |

|---|---|

Molecular Weight |

617.98 g/mol |

IUPAC Name |

holmium;oxalic acid;hydrate |

InChI |

InChI=1S/3C2H2O4.2Ho.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 |

InChI Key |

HGIXILUAIKNFKE-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ho].[Ho] |

Origin of Product |

United States |

Preparation Methods

Holmium oxalic acid hydrate can be synthesized by reacting holmium nitrate with oxalic acid in an aqueous solution. The reaction typically involves mixing an appropriate amount of holmium nitrate and oxalic acid in water, followed by crystallization or heating to remove moisture and obtain the hydrate . The specific method of preparation can be adjusted based on laboratory conditions and requirements .

Chemical Reactions Analysis

Holmium oxalic acid hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Holmium oxalic acid hydrate can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: The compound can participate in substitution reactions, where the oxalate ions may be replaced by other ligands.

Hydrolysis: Holmium oxalic acid hydrate can decompose through hydrolysis, especially when heated, to form holmium oxide.

Common reagents and conditions used in these reactions include acids like hydrochloric acid and heat for hydrolysis . The major products formed from these reactions include holmium oxide and other holmium compounds .

Scientific Research Applications

Holmium oxalic acid hydrate has several scientific research applications, including:

Chemistry: It is used as a source of holmium in various chemical reactions and studies.

Industry: Holmium oxalic acid hydrate is used in the production of laser crystals and as an activator for new laser devices

Mechanism of Action

The mechanism of action of holmium oxalic acid hydrate involves its interaction with other chemical species through its oxalate and holmium ions. The oxalate ions can chelate metal ions, while the holmium ions can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or potential medical applications .

Comparison with Similar Compounds

Key Properties :

- Appearance : Yellow crystalline solid.

- Melting Point : Decomposes at ~327°C.

- Density : ~2.05 g/cm³ (decahydrate) .

- Purity : Commercially available at 99.9% (REO) and 99.99% (REO) grades, with applications in high-purity material synthesis .

Comparison with Similar Compounds

Holmium(III) Acetate Hydrate ($ \text{Ho}(\text{OOCCH}3)3 \cdot x\text{H}_2\text{O} $)

Europium(III) Oxalate Hydrate ($ \text{Eu}2(\text{C}2\text{O}4)3 \cdot x\text{H}_2\text{O} $)

- Comparison :

- Solubility : Europium oxalate exhibits higher solubility in weak acids due to its lower lattice energy.

- Applications : Used in phosphors and luminescent materials, unlike holmium oxalate, which is favored in laser crystal growth .

- Thermal Decomposition : Europium oxalate decomposes at ~300°C, slightly lower than holmium oxalate .

Holmium(III) Nitrate Hydrate ($ \text{Ho}(\text{NO}3)3 \cdot x\text{H}_2\text{O} $)

Holmium(III) Carbonate Hydrate ($ \text{Ho}2(\text{CO}3)3 \cdot x\text{H}2\text{O} $)

- Market Relevance : Annual production exceeds 20 million tons, driven by ceramics and glass industries.

- Thermal Behavior : Decomposes to $ \text{Ho}2\text{O}3 $ at ~600°C, higher than oxalate derivatives .

- Sustainability: Subject to green chemistry innovations due to rare earth mining challenges .

Data Tables

Table 1: Physical and Chemical Properties of Holmium Compounds

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Decomposition Temp. (°C) | Solubility in Water |

|---|---|---|---|---|

| $ \text{Ho}2(\text{C}2\text{O}4)3 \cdot 10\text{H}_2\text{O} $ | 774.07 | 2.05 | 327 | Insoluble |

| $ \text{Ho}(\text{OOCCH}3)3 \cdot x\text{H}_2\text{O} $ | ~341.03 (anhydrous) | 1.89 | 200 | Slightly soluble |

| $ \text{Eu}2(\text{C}2\text{O}4)3 \cdot 10\text{H}_2\text{O} $ | 764.06 | 2.10 | 300 | Insoluble |

| $ \text{Ho}(\text{NO}3)3 \cdot 5\text{H}_2\text{O} $ | 429.03 | 2.30 | 150 | Soluble |

Research Findings and Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.